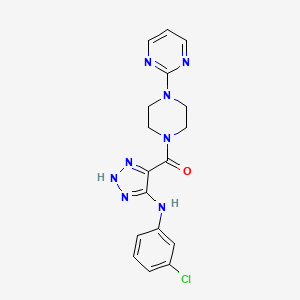

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

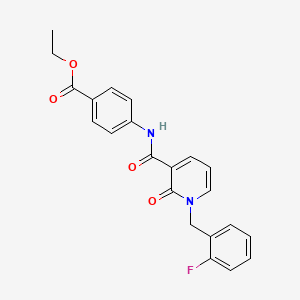

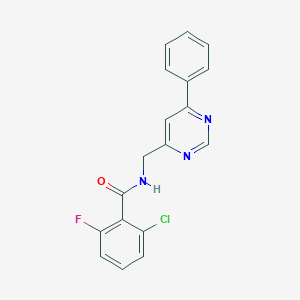

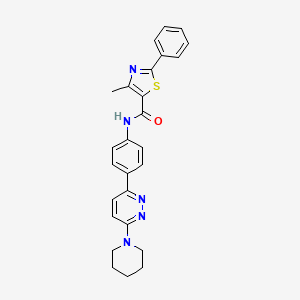

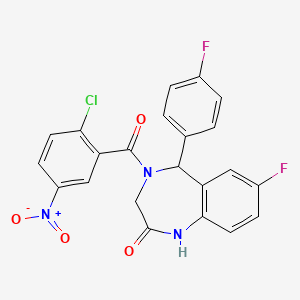

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyrimidine ring, a piperazine ring, and a chlorophenyl group. These components are common in many pharmaceutical compounds and could potentially exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular formula of this compound is C17H17ClN8O. It contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups attached to them, would likely result in a complex three-dimensional structure.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amino group could potentially engage in reactions involving nucleophilic substitution or condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .

Applications De Recherche Scientifique

α-Amylase Inhibition for Diabetes Treatment

Diabetes mellitus affects millions worldwide, and inhibiting α-amylase—an enzyme that breaks down starch into glucose—is a potential therapeutic strategy. Researchers have explored novel compounds to inhibit α-amylase activity. In this context, our compound has shown promise:

- Design and Synthesis : Novel pyrrolo [2,3-d]pyrimidine-based analogues were designed and synthesized .

- In Vitro Antidiabetic Action : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range. At a 200 μg/mL concentration, compounds 5a, 5b, 5d, and 6a outperformed the standard (acarbose) in terms of percent inhibition .

- Molecular Docking : Molecular docking studies with Bacillus paralicheniformis α-amylase revealed binding affinity for the most active compounds (hybrids 6c, 7a, and 7b) .

- In Silico ADMET : These compounds were non-toxic based on ADMET analysis .

- Molecular Dynamics Simulations : Stability of the hybrid-protein complex was confirmed for compound 5b and 7a .

CDK4/6 Inhibition

Apart from diabetes, our compound may have applications in cancer treatment. CDK4/6 inhibitors disrupt signals that stimulate malignant cell proliferation. While not directly related to our compound, understanding CDK4/6 inhibition is crucial in oncology research .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeα-amylase and CDK2 . These enzymes play crucial roles in biological processes such as carbohydrate metabolism and cell cycle regulation, respectively.

Mode of Action

For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated the ability to inhibit the α-amylase enzyme . Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .

Biochemical Pathways

Inhibition of α-amylase can impact the breakdown of complex carbohydrates into glucose, potentially influencing blood glucose levels . Inhibition of CDK2 can disrupt cell cycle progression, potentially affecting cell proliferation .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines . For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated significant inhibitory effects on α-amylase, suggesting potential antidiabetic action .

Propriétés

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN8O/c18-12-3-1-4-13(11-12)21-15-14(22-24-23-15)16(27)25-7-9-26(10-8-25)17-19-5-2-6-20-17/h1-6,11H,7-10H2,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNPETVHNUWXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)

![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425531.png)

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide](/img/structure/B2425534.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)